molecular formula C10H18BrNO B1375132 3-Bromo-1-(2,2-dimethylpropyl)piperidin-2-one CAS No. 1341774-04-6

3-Bromo-1-(2,2-dimethylpropyl)piperidin-2-one

Cat. No.: B1375132
CAS No.: 1341774-04-6
M. Wt: 248.16 g/mol
InChI Key: KZYZTNDGMIFRKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-1-(2,2-dimethylpropyl)piperidin-2-one typically involves the bromination of 1-(2,2-dimethylpropyl)piperidin-2-one. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position on the piperidinone ring . Common reagents used in this synthesis include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or chloroform .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve high yields and purity on an industrial scale .

Mechanism of Action

The mechanism of action of 3-Bromo-1-(2,2-dimethylpropyl)piperidin-2-one involves its interaction with specific molecular targets. The bromine atom and the piperidinone ring play crucial roles in its reactivity and binding affinity. The exact pathways and targets depend on the specific application and the biological or chemical context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-1-(2,2-dimethylpropyl)piperidin-2-one is unique due to its specific substitution pattern on the piperidinone ring and the presence of the neopentyl group. This structural uniqueness imparts distinct chemical and physical properties, making it valuable for specific research applications .

Properties

IUPAC Name

3-bromo-1-(2,2-dimethylpropyl)piperidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18BrNO/c1-10(2,3)7-12-6-4-5-8(11)9(12)13/h8H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZYZTNDGMIFRKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CN1CCCC(C1=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-1-(2,2-dimethylpropyl)piperidin-2-one
Reactant of Route 2
3-Bromo-1-(2,2-dimethylpropyl)piperidin-2-one
Reactant of Route 3
Reactant of Route 3
3-Bromo-1-(2,2-dimethylpropyl)piperidin-2-one
Reactant of Route 4
3-Bromo-1-(2,2-dimethylpropyl)piperidin-2-one
Reactant of Route 5
Reactant of Route 5
3-Bromo-1-(2,2-dimethylpropyl)piperidin-2-one
Reactant of Route 6
Reactant of Route 6
3-Bromo-1-(2,2-dimethylpropyl)piperidin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.